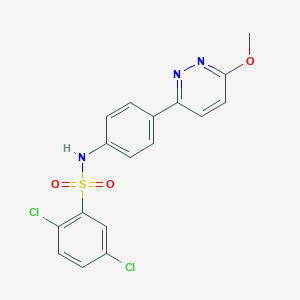

2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O3S/c1-25-17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEGZIAWBZIRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The nitration of 2,5-dichlorobenzenesulfonamide to introduce nitro groups.

Reduction: Reduction of the nitro groups to amines.

Coupling Reaction: Coupling of the amine with 4-(6-methoxypyridazin-3-yl)phenyl derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of chloro groups, it can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and conditions may involve solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets:

- Enzyme Inhibition : Research indicates that this compound may inhibit Fructose-1,6-bisphosphatase 1 , an enzyme involved in gluconeogenesis. This inhibition could lead to therapeutic effects in metabolic disorders such as diabetes and obesity.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Pharmacological Studies

Pharmacological evaluations have demonstrated various biological activities:

- Anticancer Activity : Compounds with similar structures have been evaluated for their anticancer properties. The interaction with specific cellular pathways may induce apoptosis in cancer cells, making it a candidate for further development in oncology.

- Antimicrobial Effects : The compound's sulfonamide group is known for its antimicrobial properties. Studies have indicated that derivatives of this compound could potentially inhibit bacterial growth, thus serving as a basis for new antibiotic agents.

Synthesis and Mechanism of Action

The synthesis of 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves:

- Formation of Methoxypyridazinyl Intermediate : Synthesized from 6-methoxypyridazine.

- Coupling Reaction : The intermediate is coupled with 4-amino phenyl benzene sulfonamide using coupling agents like N,N’-dicyclohexylcarbodiimide.

- Chlorination : Chlorination at the 2 and 5 positions is achieved using thionyl chloride or phosphorus pentachloride.

The mode of action likely involves competitive inhibition or allosteric modulation of target enzymes, leading to significant biochemical alterations within cells.

Case Study 1: Antitumor Evaluation

A study evaluated the antitumor potential of structurally similar compounds, revealing that modifications to the sulfonamide moiety enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents .

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that derivatives of this compound effectively inhibited Fructose-1,6-bisphosphatase activity, suggesting potential applications in managing hyperglycemia and related metabolic disorders .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide

- 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Uniqueness

What sets 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

2,5-Dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a methoxypyridazine moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can be represented as follows:

Key Features

- Chlorine Substituents : The chlorine atoms at the 2 and 5 positions enhance the compound's electrophilicity.

- Methoxypyridazine Moiety : This feature may allow for specific interactions with biological receptors.

The biological activity of this compound is likely mediated through its ability to interact with various enzymes and receptors. Similar compounds have been shown to target:

- Fructose-1,6-bisphosphatase 1 : An enzyme involved in gluconeogenesis, which could be a target for metabolic regulation.

The sulfonamide group is known for participating in nucleophilic substitutions and can modulate enzyme activities, leading to changes in cellular biochemical processes .

Biological Activities

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Many sulfonamides are known for their antibacterial effects, potentially applicable in treating infections.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise as anti-inflammatory agents .

- Anticancer Potential : The unique structural features may confer specific anticancer properties, making it a candidate for further investigation in oncology .

Study on Antimicrobial Activity

A study focusing on various benzenesulfonamides highlighted that compounds with chlorinated phenyl rings demonstrated significant antimicrobial activity against a range of bacterial strains. The presence of the methoxypyridazine moiety was suggested to enhance this activity through improved binding to bacterial enzymes .

Anti-inflammatory Evaluation

In another research effort, derivatives similar to 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide were evaluated for their anti-inflammatory properties. Results indicated that these compounds could inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. The study concluded that modifications in the sulfonamide structure could lead to enhanced anti-inflammatory efficacy .

Data Table: Comparative Biological Activity of Sulfonamide Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,5-Dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide | Chlorine substituents, methoxypyridazine | Antimicrobial, anti-inflammatory |

| 2-Fluoro-N-(4-(6-methoxy-pyrimidin-4-yl)phenyl)benzenesulfonamide | Different heterocyclic substitution | Inhibitor of carbonic anhydrase |

| 4-Amino-N-(3-(pyridin-4-yl)phenyl)benzenesulfonamide | Amino group present | Potential anti-inflammatory agent |

Q & A

Basic: What are the key steps in synthesizing 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide, and how is purity ensured?

The synthesis involves multi-step reactions starting with intermediates such as chlorinated benzene derivatives and methoxypyridazinylphenyl precursors. Key steps include sulfonamide bond formation via nucleophilic substitution and coupling reactions under controlled temperature and inert conditions. Purification is achieved through recrystallization or chromatography (e.g., silica gel column), with reaction progress monitored by thin-layer chromatography (TLC) . Final purity (>95%) is validated using NMR and mass spectrometry (MS) .

Advanced: How can researchers optimize the synthesis yield of this compound using modern techniques?

Yield optimization requires precise control of reaction parameters, such as temperature gradients (e.g., 60–80°C for coupling steps) and solvent selection (e.g., DMF for polar intermediates). Continuous flow reactors or microwave-assisted synthesis can enhance reaction efficiency. Catalytic systems, like palladium-based catalysts for cross-coupling, may improve selectivity. Automated purification systems (e.g., preparative HPLC) reduce yield loss during isolation .

Basic: What characterization techniques confirm the structure of this sulfonamide?

Standard techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and bonding .

- High-resolution MS for molecular weight confirmation .

- Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹) .

- X-ray crystallography for absolute configuration determination in crystalline forms .

Advanced: How do structural modifications at the dichloro or methoxypyridazinyl groups affect biological activity?

Modifying the dichloro substituents (e.g., replacing Cl with F or CF₃) alters electron-withdrawing effects, impacting enzyme binding. Methoxy group removal reduces π-π stacking with aromatic residues in target proteins, as shown in analogs with diminished antitumor activity . Computational modeling (e.g., molecular docking) predicts steric and electronic effects of substitutions .

Advanced: What methodologies resolve contradictions in reported biological activities across studies?

Contradictions in antimicrobial vs. antitumor efficacy may arise from assay conditions (e.g., bacterial strain variability or cancer cell line specificity). Researchers should:

- Perform dose-response curves across multiple cell lines .

- Compare enzyme inhibition kinetics (e.g., folate pathway enzymes vs. tyrosine kinases) .

- Use in silico target profiling to identify off-target interactions .

Basic: What are the primary biological targets of this compound?

The sulfonamide moiety inhibits bacterial dihydropteroate synthase (DHPS) in folate synthesis, while the dichloro and methoxypyridazinyl groups enable π-π interactions with eukaryotic enzymes like tyrosine kinases or DNA topoisomerases, contributing to antitumor activity .

Advanced: How can molecular docking be used to predict interactions with enzymes?

Docking studies (e.g., using AutoDock Vina) model the compound’s binding to active sites, such as DHPS or SYK kinase. Key interactions include hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Arg⁶³ in DHPS) and hydrophobic contacts with dichloro-phenyl groups. Validation via MD simulations assesses binding stability .

Basic: What solvents and conditions are optimal for its reactions?

Polar aprotic solvents (DMF, DMSO) facilitate sulfonylation and coupling steps. Acidic/basic conditions (e.g., NaH for deprotonation) are critical for nucleophilic substitutions. Reaction temperatures range from 0°C (sensitive intermediates) to reflux (80–100°C) for prolonged stability .

Advanced: How does this compound compare to structural analogs in terms of efficacy?

Analog studies reveal:

- Tetrazole-containing analogs (e.g., ) exhibit enhanced bioactivity due to carboxylic acid mimicry.

- Fluorinated derivatives show improved pharmacokinetics but reduced solubility.

- Piperazine-substituted variants ( ) demonstrate higher selectivity for kinase targets .

Advanced: What analytical approaches validate its stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.